![molecular formula C19H17F3N2O3 B3661157 3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B3661157.png)
3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
Vue d'ensemble
Description
3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound with the molecular formula C19H17F3N2O3. This compound is notable for its unique structure, which includes a phenol group, an ethoxy group, and a pyrazolyl group with a trifluoromethyl substituent. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenoxy and trifluoromethyl groups. The final step involves the ethoxylation and methylation of the phenol ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazolyl group can interact with active sites through π-π stacking or hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methyl-4-(1,1,3,3-tetramethylbutyl)phenol: Similar phenol structure but lacks the pyrazolyl and trifluoromethyl groups.
4-phenoxyphenol: Contains the phenoxy group but lacks the pyrazolyl and trifluoromethyl groups.
3-ethoxy-2-methylphenol: Similar phenol structure but lacks the pyrazolyl and trifluoromethyl groups.
Uniqueness
3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-ethoxy-2-methyl-6-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-3-26-14-10-9-13(16(25)11(14)2)15-17(18(24-23-15)19(20,21)22)27-12-7-5-4-6-8-12/h4-10,25H,3H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUBRZLAJRFVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C(F)(F)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


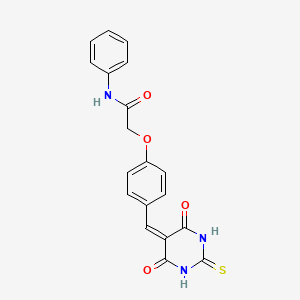
![3-(2-quinoxalinyl)phenyl 3-[(diethylamino)sulfonyl]-4-methoxybenzoate](/img/structure/B3661078.png)

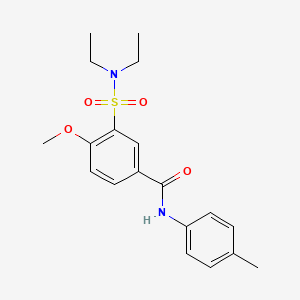
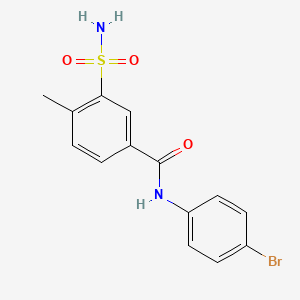

![N-[2-(1H-indol-3-yl)ethyl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3661115.png)
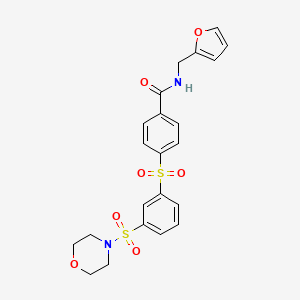
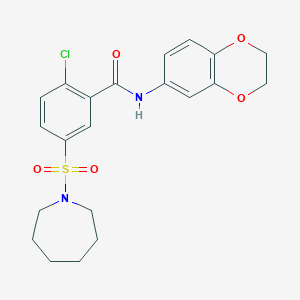
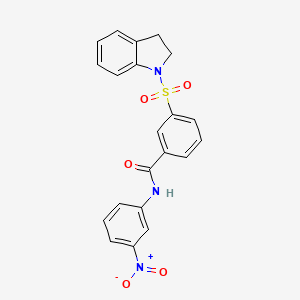

![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B3661165.png)
![methyl 4-(5-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3661170.png)
![2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3661177.png)
